Thalidomide-5'-O-PEG4-OH is a synthetic compound that combines thalidomide, an established pharmaceutical agent, with a polyethylene glycol (PEG) linker. This combination is primarily utilized in the development of targeted protein degradation strategies, particularly in the creation of proteolysis-targeting chimeras (PROTACs). The incorporation of the PEG linker enhances the solubility and biocompatibility of thalidomide, making it a valuable tool in pharmaceutical research and development.
The synthesis of Thalidomide-5'-O-PEG4-OH involves several key steps:
The industrial production of this compound follows similar synthetic routes but on a larger scale, utilizing automated synthesizers to maintain consistency and purity.
Thalidomide-5'-O-PEG4-OH has a molecular formula of and a molecular weight of approximately 450.4 g/mol. Its structure features a thalidomide backbone linked to a PEG4 moiety, which enhances its solubility and biological compatibility. The structural representation includes:
The compound's structural formula can be represented as follows:
Thalidomide-5'-O-PEG4-OH can undergo various chemical reactions typical for compounds containing ester functionalities:
These reactions are crucial for modifying the compound for specific applications in drug development.
The mechanism of action for Thalidomide-5'-O-PEG4-OH is primarily linked to its role as a cereblon ligand within PROTAC technology. This compound facilitates targeted protein degradation by recruiting E3 ligases to specific substrates, leading to their ubiquitination and subsequent proteasomal degradation. The process involves:
This mechanism highlights Thalidomide-5'-O-PEG4-OH's potential in therapeutic applications aimed at modulating protein levels within cells .
Thalidomide-5'-O-PEG4-OH is primarily utilized in scientific research focused on:
CAS No.: 525-82-6
CAS No.: 1246815-51-9
CAS No.: 65207-12-7
CAS No.:
CAS No.: 7803-60-3
CAS No.: